N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide
Description
N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide is an organic compound with a complex structure that includes a chromenone core and a substituted acetamide group
Properties
IUPAC Name |
N-[2-(3-methylphenyl)-4-oxochromen-6-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-4-3-5-13(8-11)18-10-16(21)15-9-14(19-12(2)20)6-7-17(15)22-18/h3-10H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWLLBSGLKYSFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide typically involves the condensation of 3-methylphenylamine with 4-oxochromen-6-yl acetic acid under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide features a complex structure that includes a chromenone moiety, which contributes to its unique chemical properties. The molecular formula is C₁₇H₁₅NO₃, with a molecular weight of approximately 295.29 g/mol. The presence of the 3-methylphenyl group enhances its biological activity, making it a candidate for various pharmacological studies.
Anticancer Activity
Research indicates that this compound possesses notable anticancer properties. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancers. For instance, in vitro assays revealed significant cytotoxic effects against MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines, with inhibition percentages exceeding 70% at specific concentrations.
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory activity, which is crucial in treating conditions such as arthritis and other inflammatory diseases. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), thereby reducing inflammation markers in experimental models.
Antioxidant Properties
This compound exhibits significant antioxidant activity, which is beneficial in combating oxidative stress-related disorders. In assays measuring total antioxidant capacity, the compound demonstrated efficacy comparable to standard antioxidants like ascorbic acid .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies indicate effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of this compound compared to similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chromenone core with methyl substitution | Anticancer, anti-inflammatory, antioxidant |
| 2-Methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide | Benzamide linkage | Anticancer properties |
| 3-Methylchromenone | Basic chromenone structure | Antioxidant properties |
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
- Study on Anticancer Efficacy : A recent study investigated the compound's effects on tumor growth in xenograft models of breast cancer. Results showed a marked reduction in tumor size and weight compared to control groups, indicating strong anticancer potential.
- Anti-inflammatory Mechanism : Another study focused on the anti-inflammatory mechanisms of this compound in a rat model of arthritis. The results demonstrated significant reductions in paw swelling and joint inflammation markers after treatment with the compound.
Mechanism of Action
The mechanism of action of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, modulating their activity. The acetamide group may enhance the compound’s binding affinity and specificity. Pathways involved in its action may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)acetamide: A simpler analog with similar structural features but lacking the chromenone core.
N-(2-methylphenyl)acetamide: Another analog with a different substitution pattern on the phenyl ring.
N-(4-methylphenyl)acetamide: Similar to the above compounds but with a different position of the methyl group.
Uniqueness
N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide is unique due to the presence of the chromenone core, which imparts distinct chemical and biological properties
Biological Activity
N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a chromenone core with a 3-methylphenyl substituent and an acetamide functional group . This unique structure is believed to contribute to its biological activity, particularly in antioxidant and anti-inflammatory pathways.
1. Antioxidant Properties
Research indicates that this compound may exhibit potent antioxidant activity , which helps mitigate oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent . Similar compounds in the chromenone class have demonstrated the ability to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
3. Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Studies suggest that it may possess activity against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent .
The biological activity of this compound is thought to involve interaction with specific molecular targets, including enzymes and receptors involved in oxidative stress and inflammation. The chromenone core facilitates these interactions by modulating enzyme activities, leading to various therapeutic effects.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methylchromenone | Contains a chromenone structure | Antioxidant properties |
| N-(4-Oxo-4H-chromen-6-yl)acetamide | Similar chromenone core | Antimicrobial activity |
| 2-Hydroxy-N-[2-(3-methylphenyl)-4H-chromen]benzamide | Hydroxy substitution | Anti-inflammatory effects |
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antioxidant Activity Study : A study demonstrated that derivatives of chromenones exhibited significant antioxidant activity, with some showing IC50 values comparable to established antioxidants like ascorbic acid .
- Anti-inflammatory Research : Another research effort highlighted the anti-inflammatory potential of chromenone derivatives, which showed inhibition of pro-inflammatory cytokines in vitro .
- Antimicrobial Evaluation : A comparative study on various chromenone derivatives indicated that certain modifications could enhance antimicrobial efficacy against resistant bacterial strains .
Q & A
Q. What are the typical synthetic routes for N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the chromen-4-one core. A common approach includes:
- Step 1 : Condensation of salicylaldehyde derivatives with β-ketoesters under basic conditions to form the chromen-4-one scaffold .
- Step 2 : Functionalization at the 6-position of the chromene ring via nucleophilic substitution or coupling reactions. Acetamide groups are introduced using reagents like acetyl chloride in the presence of bases (e.g., Na₂CO₃) and polar aprotic solvents (e.g., CH₂Cl₂) .
- Step 3 : Purification via column chromatography or recrystallization to isolate the target compound .
Key Considerations : Reaction conditions (temperature, solvent, stoichiometry) significantly impact yield and purity.
Q. Which spectroscopic and crystallographic methods are employed for structural characterization of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.1–7.7 ppm, acetamide carbonyl at ~δ 169 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the chromen-4-one and acetamide moieties) .
- Crystallography :
- Single-crystal X-ray diffraction (SCXRD) with refinement using SHELXL (e.g., anisotropic displacement parameters, R-factor optimization) .
- Software like WinGX and ORTEP for data visualization and metric analysis .
Table 1 : Key Characterization Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | Aromatic protons at δ 7.39 (d, J = 8.4 Hz) | |
| SCXRD | R-factor = 0.049; anisotropic refinement |
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, CH₂Cl₂) improve solubility of intermediates .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during acetyl group introduction .
- Catalysts : Use of Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
- Purification : Gradient elution in column chromatography (e.g., 0–8% MeOH in CH₂Cl₂) enhances separation .
Data Contradiction Note : Overly basic conditions may hydrolyze the acetamide group, requiring pH monitoring .
Q. What strategies are effective in elucidating the mechanism of action of this compound in biological systems?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Kinetic assays (e.g., IC₅₀ determination) for target enzymes (e.g., kinases, proteases) .
- Receptor Binding : Radioligand displacement assays to measure affinity (Ki values) .
- Computational Studies :
- Molecular docking (e.g., AutoDock Vina) to predict binding poses in enzyme active sites .
- MD simulations to assess stability of ligand-receptor complexes .
- Orthogonal Validation : Cross-validate results using CRISPR-mediated gene knockout or siRNA silencing .
Q. How should researchers address contradictions in reported biological activities of this compound?
- Methodological Answer :
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves to confirm activity thresholds (e.g., inconsistencies may arise from varying concentrations) .
- Cell Line Specificity : Test across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-type-dependent effects .
- Metabolic Stability : Assess hepatic microsomal stability to identify rapid degradation as a confounding factor .
Table 2 : Example Bioactivity Comparison
| Study | Activity (IC₅₀) | Cell Line | Reference |
|---|---|---|---|
| Anti-inflammatory | 12.5 µM | RAW 264.7 | |
| Anticancer | 45 µM | MCF-7 |
Methodological Tools and Software
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
